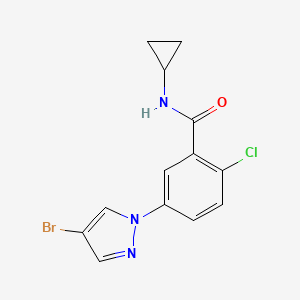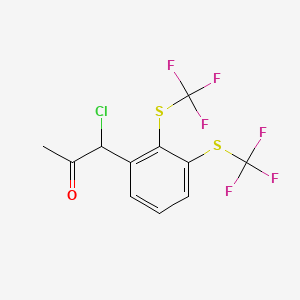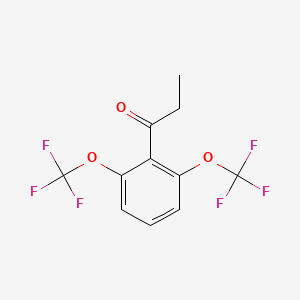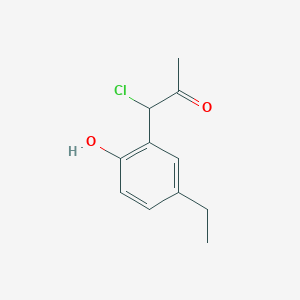
2,3'-Bi-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’-Bibenzo[b]thiophene is a heterocyclic compound that consists of two benzene rings fused to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bibenzo[b]thiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . Another approach involves the use of aryne intermediates with alkynyl sulfides .
Industrial Production Methods: Industrial production methods for 2,3’-Bibenzo[b]thiophene are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions and catalysts.
化学反応の分析
Types of Reactions: 2,3’-Bibenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups like halides or amines.
科学的研究の応用
2,3’-Bibenzo[b]thiophene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3’-Bibenzo[b]thiophene and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as agonists for the stimulator of interferon genes (STING) pathway, which triggers immune responses by activating the IRF and NF-κB pathways . This leads to the production of type I interferons and proinflammatory cytokines, which are crucial for antitumor and antiviral responses.
類似化合物との比較
Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.
4,4’-Bibenzo[c]thiophene: Another derivative with different substitution patterns on the thiophene ring.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents at the 2-position of the benzothiophene ring.
Uniqueness: 2,3’-Bibenzo[b]thiophene is unique due to its specific fusion of two benzene rings to a thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
特性
CAS番号 |
65689-54-5 |
|---|---|
分子式 |
C16H10S2 |
分子量 |
266.4 g/mol |
IUPAC名 |
2-(1-benzothiophen-3-yl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-10H |
InChIキー |
PIHUHJHMTOJUOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CSC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


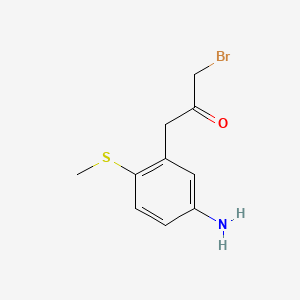
![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)
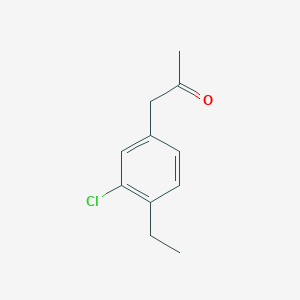
![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)



